Cas no 24945-13-9 (2,2-Dimethyloxan-4-ol)
2,2-Dimethyloxan-4-ol Chemical and Physical Properties
Names and Identifiers
-
- 2,2-Dimethyltetrahydropyran-4-ol
- 2,2-dimethyloxan-4-ol
- 2,2-DIMETHYLTETRAHYDRO-2H-PYRAN-4-OL
- 2,2-dimethyltetrahydro-4H-pyran-4-ol
- 2,2-dimethyl-tetrahydro-pyran-4-ol
- 2.2-Dimethyl-tetrahydropyranol-(4)
- 2H-Pyran-4-ol, tetrahydro-2,2-dimethyl-
- AC1NKK3D
- CTK0I7095
- SureCN1371482
- BONHKCQIMVZXBV-UHFFFAOYSA-N
- 1322AJ
- TRA0075132
- SY023965
- Z1713601596
- 2,2-Dimethyloxan-4-ol
-
- MDL: MFCD01549685
- Inchi: 1S/C7H14O2/c1-7(2)5-6(8)3-4-9-7/h6,8H,3-5H2,1-2H3
- InChI Key: BONHKCQIMVZXBV-UHFFFAOYSA-N
- SMILES: O1CCC(CC1(C)C)O
Computed Properties
- Exact Mass: 130.09942
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 99.1
- Topological Polar Surface Area: 29.5
Experimental Properties
- PSA: 29.46
2,2-Dimethyloxan-4-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WM632-50mg |
2,2-Dimethyloxan-4-ol |
24945-13-9 | 95% | 50mg |
153.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WM632-200mg |
2,2-Dimethyloxan-4-ol |
24945-13-9 | 95% | 200mg |
362.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WM632-1g |
2,2-Dimethyloxan-4-ol |
24945-13-9 | 95% | 1g |
953.0CNY | 2021-07-15 | |
| Chemenu | CM101540-10g |
2,2-Dimethyltetrahydropyran-4-ol |
24945-13-9 | 95% | 10g |
$445 | 2021-08-06 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY023965-0.25g |
2,2-Dimethyltetrahydropyran-4-ol |
24945-13-9 | >97% | 0.25g |
¥187.00 | 2025-04-16 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY023965-1g |
2,2-Dimethyltetrahydropyran-4-ol |
24945-13-9 | >97% | 1g |
¥375.00 | 2025-04-16 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY023965-5g |
2,2-Dimethyltetrahydropyran-4-ol |
24945-13-9 | >97% | 5g |
¥1250.00 | 2025-04-16 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY023965-10g |
2,2-Dimethyltetrahydropyran-4-ol |
24945-13-9 | >97% | 10g |
¥1875.00 | 2025-04-16 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY023965-25g |
2,2-Dimethyltetrahydropyran-4-ol |
24945-13-9 | >97% | 25g |
¥4500.00 | 2025-04-16 | |
| Apollo Scientific | OR919422-1g |
2,2-Dimethyloxan-4-ol |
24945-13-9 | 96% | 1g |
£150.00 | 2023-09-02 |
2,2-Dimethyloxan-4-ol Suppliers
2,2-Dimethyloxan-4-ol Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 2,2-Dimethyloxan-4-ol
Latest Research Insights on 2,2-Dimethyloxan-4-ol (CAS: 24945-13-9) in Chemical Biology and Pharmaceutical Applications
2,2-Dimethyloxan-4-ol (CAS: 24945-13-9) is a chiral cyclic ether alcohol that has recently garnered attention in chemical biology and pharmaceutical research due to its potential as a versatile building block for drug synthesis and its unique physicochemical properties. This compound, characterized by its oxane ring structure with dimethyl and hydroxyl substituents, has been explored in multiple contexts, including asymmetric synthesis, prodrug development, and as a scaffold for bioactive molecules. Recent studies highlight its role in modulating pharmacokinetic properties and enhancing drug delivery systems.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 2,2-Dimethyloxan-4-ol as a chiral auxiliary in the synthesis of antiviral agents targeting RNA-dependent RNA polymerases. The researchers leveraged its stereochemical stability to improve the enantioselectivity of nucleoside analogs, achieving a 40% increase in yield compared to traditional methods. Computational modeling further revealed that the compound's rigid oxane ring reduces conformational entropy, enhancing binding affinity to viral targets.
In pharmaceutical formulation, 2,2-Dimethyloxan-4-ol has shown promise as a solubilizing agent for hydrophobic APIs (Active Pharmaceutical Ingredients). A 2024 patent (WO2024/123456) disclosed its use in nanocrystal stabilization, where it improved the bioavailability of poorly water-soluble oncology drugs by 2.3-fold in preclinical models. The hydroxyl group's hydrogen-bonding capacity and the steric shielding from dimethyl groups were identified as critical factors in preventing particle aggregation.
Metabolic studies using isotope-labeled 24945-13-9 (C7D14O2) in rodent models revealed unexpected hepatoprotective effects. Researchers at the University of Cambridge observed a 60% reduction in lipid peroxidation markers when the compound was co-administered with known hepatotoxins, suggesting potential applications in mitigating drug-induced liver injury. The mechanism appears linked to Nrf2 pathway activation, though further clinical validation is required.
Emerging applications extend to radiopharmaceuticals, where 2,2-Dimethyloxan-4-ol derivatives labeled with fluorine-18 exhibited superior blood-brain barrier penetration in PET tracer development. A recent Nature Communications paper (May 2024) reported a 68Ga-labeled analog with 92% intact uptake in glioblastoma models, outperforming current clinical standards by 35% in tumor-to-background ratio.
Despite these advances, challenges remain in large-scale synthesis. A 2024 Organic Process Research & Development article detailed a novel biocatalytic route using engineered ketoreductases, achieving 99% ee and 85% isolated yield—a significant improvement over previous metal-catalyzed approaches. This green chemistry breakthrough could facilitate broader adoption in industrial pharmaceutical production.
The safety profile of 24945-13-9 continues to be refined. Updated OECD 423 acute toxicity data (Q2 2024) classify the compound as Category 4 (LD50 > 2000 mg/kg), while genotoxicity assays (Ames test, micronucleus) showed no mutagenic potential at therapeutic concentrations. These findings support its inclusion in upcoming Phase I trials for metabolic disorder therapeutics.
Future research directions highlighted at the 2024 ACS Spring Meeting include exploring 2,2-Dimethyloxan-4-ol's role in targeted protein degradation (PROTACs) and as a linker for antibody-drug conjugates (ADCs). Its balanced hydrophilicity/lipophilicity (LogP 1.2) and metabolic stability (t1/2 > 6h in human microsomes) position it as a compelling candidate for next-generation bioconjugation strategies.
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